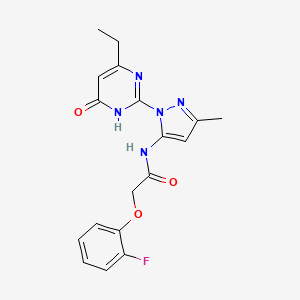

![molecular formula C17H24N2O4 B2529930 N-(2-乙氧基苯基)-1,9-二氧杂-4-氮杂螺[5.5]十一烷-4-甲酰胺 CAS No. 1421480-57-0](/img/structure/B2529930.png)

N-(2-乙氧基苯基)-1,9-二氧杂-4-氮杂螺[5.5]十一烷-4-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

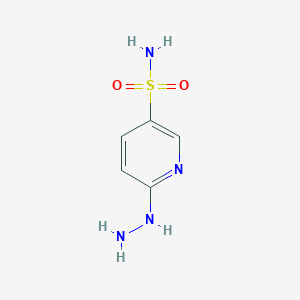

N-(2-ethoxyphenyl)-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide is a compound that belongs to the class of spirocyclic derivatives, which are known for their diverse biological activities and applications in medicinal chemistry. The spirocyclic framework is characterized by two or more rings that are joined by one common atom, forming a bicyclic or polycyclic system. This particular compound contains a morpholine ring and a tetrahydropyran ring connected through a spiro linkage, with additional functional groups that may contribute to its chemical reactivity and potential biological properties.

Synthesis Analysis

The synthesis of related 1,9-dioxa-4-azaspiro[5.5]undecane derivatives has been reported using a Prins cascade cyclization process. This method involves the coupling of aldehydes with N-substituted sulfonamides to form the spirocyclic framework . Although the specific synthesis of N-(2-ethoxyphenyl)-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide is not detailed in the provided papers, similar synthetic strategies could potentially be adapted for its preparation.

Molecular Structure Analysis

The molecular structure of spirocyclic compounds is complex due to the presence of multiple rings and heteroatoms. The 1,9-dioxa-4-azaspiro[5.5]undecane core is a significant structural motif that can influence the compound's conformation and, consequently, its interaction with biological targets. The presence of the ethoxyphenyl and carboxamide groups in the molecule may further affect its three-dimensional shape and electronic distribution, which are crucial factors in drug-receptor interactions .

Chemical Reactions Analysis

Spirocyclic compounds can undergo various chemical reactions depending on their functional groups and the reaction conditions. For example, the dienone-phenol rearrangement is a reaction that can occur in spirocyclic compounds under acidic conditions, leading to the formation of substituted carboxylic acid amides . The specific chemical reactions that N-(2-ethoxyphenyl)-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide can participate in would depend on its functional groups and the reaction environment.

Physical and Chemical Properties Analysis

The physical and chemical properties of spirocyclic compounds like N-(2-ethoxyphenyl)-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide are influenced by their molecular structure. The electrochemical behavior of related 1,4-diazaspiro[5.5]undecane derivatives has been studied, revealing that these compounds can undergo both oxidation and reduction reactions in non-aqueous media . The oxidation typically yields an oxamic acid derivative, while the reduction leads to the corresponding alcohol. These findings suggest that the electrochemical properties of spirocyclic compounds can be exploited for synthetic applications.

科学研究应用

合成方法与化学分析

对螺环化合物(如 1,9-二氧杂-4-氮杂螺[5.5]十一烷衍生物)的研究展示了创新的合成方法。例如,开发了一种新型普林斯级联工艺来合成 1,9-二氧杂-4-氮杂螺[5.5]十一烷衍生物,这代表了通过普林斯双环化合成螺吗啉四氢吡喃衍生物的一项重大进展 (Reddy 等人,2014)。此方法有可能适用于 N-(2-乙氧基苯基)-1,9-二氧杂-4-氮杂螺[5.5]十一烷-4-甲酰胺的合成,突出了其在合成有机化学中的相关性。

手性分离与构型测定

手性螺环化合物由于其在药物中作为活性成分、催化剂或表面改性剂的应用而受到关注。手性螺环化合物(如 3,9-二苯基-2,4,8,10-四氧杂螺[5.5]-十一烷)的手性分离和构型测定已使用手性色谱柱上的正相高效液相色谱法成功实现 (梁等人,2008)。这项研究强调了 N-(2-乙氧基苯基)-1,9-二氧杂-4-氮杂螺[5.5]十一烷-4-甲酰胺在对映异构体拆分研究中的潜力,这对开发具有高特异性和活性的药物至关重要。

结构分析

单晶 X 射线衍射分析已用于研究类似螺环化合物的结构,提供了对其分子构型的详细见解 (Kirillov 等人,2010)。了解这些化合物的结构方面对于它们在材料科学和分子工程中的应用至关重要。

潜在治疗应用

虽然尚未记录 N-(2-乙氧基苯基)-1,9-二氧杂-4-氮杂螺[5.5]十一烷-4-甲酰胺的直接治疗应用,但对相关螺环化合物的研究表明了它们在药物化学中的潜力。例如,某些螺环化合物已被识别为 CCR8 拮抗剂,表明它们在治疗趋化因子介导的疾病中很有用 (Norman,2007)。这突出了 N-(2-乙氧基苯基)-1,9-二氧杂-4-氮杂螺[5.5]十一烷-4-甲酰胺在药物发现和开发中的可能性。

属性

IUPAC Name |

N-(2-ethoxyphenyl)-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N2O4/c1-2-22-15-6-4-3-5-14(15)18-16(20)19-9-12-23-17(13-19)7-10-21-11-8-17/h3-6H,2,7-13H2,1H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIZVQCMGSHYOQK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1NC(=O)N2CCOC3(C2)CCOCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-chloro-4-fluorobenzyl)-2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2529848.png)

![N-(2,6-difluorophenyl)-1-(pyridin-4-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2529849.png)

![4-(azepan-1-ylsulfonyl)-N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzamide](/img/structure/B2529858.png)

![2-(2-Ethoxyethylsulfanyl)-7-methylpyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2529859.png)

![8-chloro-2-(2-ethoxynicotinoyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2529862.png)

![2-methyl-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2529863.png)